Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide
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Overview
Description
Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide is a synthetic organic compound that features a pyridine ring, an ethoxy group, and an N-oxide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, pyridine, undergoes a series of reactions to introduce the ethoxy and oxo groups.
N-Methylation: The pyridine derivative is then subjected to N-methylation using methylating agents such as methyl iodide or dimethyl sulfate.
N-Oxidation: The final step involves the oxidation of the nitrogen atom to form the N-oxide. This can be achieved using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction reactions can convert the N-oxide back to the corresponding amine.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed
Oxidation: Higher oxidation state derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide involves its interaction with molecular targets such as enzymes or receptors. The N-oxide group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
Pyridine N-oxide: A simpler analog with similar redox properties.
Ethoxy(oxo)-N-methylmethanamine: Lacks the pyridine ring but shares the ethoxy and oxo groups.
N-[(Pyridin-4-yl)methyl]methanamine: Similar structure without the N-oxide group.
Uniqueness
Ethoxy(oxo)-N-[(pyridin-4-yl)methyl]methanamine N-oxide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
112054-91-8 |
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Molecular Formula |
C9H12N2O3 |
Molecular Weight |
196.20 g/mol |
IUPAC Name |
1-ethoxy-1-oxo-N-(pyridin-4-ylmethyl)methanamine oxide |
InChI |
InChI=1S/C9H12N2O3/c1-2-14-9(12)11(13)7-8-3-5-10-6-4-8/h3-6,11H,2,7H2,1H3 |
InChI Key |
WYDFERPQVJDTKB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)[NH+](CC1=CC=NC=C1)[O-] |
Origin of Product |
United States |
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